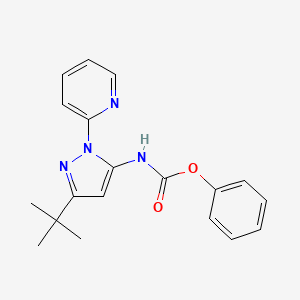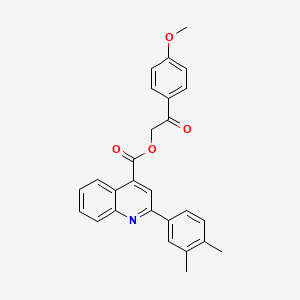
Methyl 2-(3-acetylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-acetylphenyl)acetate is an organic compound with the molecular formula C11H12O3. It is a derivative of phenylacetic acid and contains an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(3-acetylphenyl)acetate can be synthesized through the direct acyl-alkylation of arynes. The procedure involves the use of cesium fluoride as a base and methyl acetoacetate as a starting material. The reaction is carried out in a nitrogen atmosphere to prevent oxidation and is heated to reflux in an oil bath. The reaction mixture is then cooled, and the product is purified through flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of ester synthesis and purification would apply. This typically involves large-scale reactions under controlled conditions, followed by purification steps such as distillation or crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-acetylphenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Methyl 2-(3-acetylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-(3-acetylphenyl)acetate involves its reactivity as an ester and its ability to undergo various chemical transformations. The ester group can be hydrolyzed to form the corresponding acid and alcohol. The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2-acetylphenyl)acetate
- 2-Acetylphenyl acetate
- 3-Acetylphenyl benzoate
Uniqueness
Methyl 2-(3-acetylphenyl)acetate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research studies .
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
methyl 2-(3-acetylphenyl)acetate |
InChI |
InChI=1S/C11H12O3/c1-8(12)10-5-3-4-9(6-10)7-11(13)14-2/h3-6H,7H2,1-2H3 |
Clé InChI |
RHQSLFGILCXCPP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC(=C1)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12047990.png)



![7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048022.png)
![(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride](/img/structure/B12048023.png)

![[4-[(E)-(acetylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12048029.png)

![[2-(2-Bromophenyl)cyclopropyl]methanamine](/img/structure/B12048037.png)



